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Palatinose

Glycemic index Postprandial metabolism Carbohydrate digestion kinetics

Choose Palatinose for superior acid stability versus sucrose, remaining intact in pH <3 isotonic beverages. Its α-1,6 bond ensures a low-glycemic, sustained energy release, backed by reduced postprandial iAUC and enhanced fat oxidation. Documented low cariogenic potential supports dental health formulations. Exceptional low hygroscopicity prevents caking in powdered blends. In stock for procurement.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 15132-06-6
Cat. No. B3434673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalatinose
CAS15132-06-6
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-/m1/s1
InChIKeyPVXPPJIGRGXGCY-IPFGBZKGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 500 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palatinose (Isomaltulose, CAS 15132-06-6): Technical Baseline and Procurement Considerations


Palatinose (isomaltulose) is a naturally occurring reducing disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond, produced industrially via enzymatic rearrangement of the α-1,2 linkage in beet sucrose . It is a fully digestible carbohydrate providing approximately 4 kcal/g, but its altered molecular architecture confers a substantially slower rate of intestinal hydrolysis and absorption compared to sucrose [1]. Palatinose has received regulatory approval for food and pharmaceutical applications in Japan since 1985, the EU since 2005, the US since 2006, and Australia/New Zealand since 2007 [2].

Why Palatinose (Isomaltulose) Cannot Be Interchanged with Sucrose or Other Alternative Sweeteners


Despite sharing the same monosaccharide constituents and caloric value as sucrose, Palatinose exhibits fundamentally different physiological processing kinetics due to its α-1,6-glycosidic bond configuration. Sucrose is rapidly hydrolyzed by intestinal α-glucosidases, producing a sharp postprandial glycemic excursion; Palatinose undergoes significantly slower enzymatic cleavage, resulting in a prolonged, attenuated glucose delivery profile [1]. Furthermore, Palatinose demonstrates substantially reduced acidogenicity by oral microbiota and markedly higher process stability under acidic conditions compared to sucrose . These distinctions preclude simple 1:1 functional substitution and necessitate formulation-specific evaluation. The following quantitative evidence establishes the precise nature and magnitude of these differential characteristics.

Quantitative Differentiation Evidence: Palatinose (Isomaltulose) vs. Sucrose and Comparator Carbohydrates


Postprandial Glycemic Response Attenuation vs. Sucrose in Healthy Adults

In a human intervention trial with healthy volunteers, a single 50 g oral dose of isomaltulose produced a significantly lower and more prolonged postprandial blood glucose response compared to an equivalent dose of sucrose over a 3-hour test period [1]. A separate randomized crossover study in overweight subjects with metabolic syndrome reported that the incremental area under the curve for glycemic response was considerably lower after Palatinose™ ingestion compared to a glucose syrup/sucrose comparator (P < 0.05) [2].

Glycemic index Postprandial metabolism Carbohydrate digestion kinetics

Preservation of Endothelial Function vs. Sucrose in Overweight Adults

In a double-blinded crossover study of 80 overweight mildly hypertensive subjects, postprandial flow-mediated dilation (FMD) decline was attenuated following 50 g isomaltulose compared to 50 g sucrose. At 2 hours post-ingestion, FMD was significantly higher after isomaltulose (5.9 ± 2.9%) versus sucrose (5.4 ± 2.6%; P = 0.047) [1]. The overall FMD decrease was -0.003% for isomaltulose versus -0.151% for sucrose, though the treatment × period interaction did not reach significance (P > 0.05) [1].

Cardiovascular health Endothelial function Flow-mediated dilation

Postprandial Fat Oxidation Enhancement vs. High-Glycemic Carbohydrate Blend

In a double-blinded, randomized crossover study of 20 overweight/obese men with metabolic syndrome and insulin resistance, total fat oxidation was significantly higher following Palatinose™ ingestion compared to a glucose syrup/sucrose (glc/suc) comparator from breakfast to the beginning of lunch, including exercise and post-exercise periods (P < 0.05) [1]. Fat oxidation with Palatinose™ was numerically higher throughout the entire examination period (P = 0.09) [1].

Substrate oxidation Metabolic syndrome Weight management

Acid Stability and Process Robustness vs. Sucrose in Low-pH Formulations

Palatinose demonstrates substantially higher resistance to acid-catalyzed hydrolysis compared to sucrose. Under identical acidic conditions (20% solution, pH 2.0, 100°C heating for 60 minutes), Palatinose remains intact while sucrose undergoes complete hydrolysis [1]. This property is specifically documented as relevant for isotonic sports drinks with pH < 3, where sucrose would undergo significant degradation during processing or shelf life .

Beverage stability Acid hydrolysis Process formulation

Dental Plaque Acidogenicity Reduction vs. Sucrose and Glucose

In suspensions of human dental plaque, acid production from isomaltulose is substantially lower than from sucrose. A comparative study of multiple sweeteners reported that isomaltulose exhibits markedly reduced acidogenicity relative to sucrose [1]. In a 6-week human rinse study using 15% w/v isomaltulose solution (6 rinses daily), isomaltulose was considerably less acidogenic than glucose both before and after the rinsing period (P < 0.001), and plaque pH never fell below 6.2, indicating non-cariogenic behavior under the test conditions [2].

Cariogenicity Oral health Acid production

Low Hygroscopicity and Caking Resistance vs. Sucrose in Powder Blends

Palatinose is documented as a very low hygroscopic powder that absorbs virtually no moisture and remains stable at 25°C and relative humidity up to 85% . In blends with other sugars, Palatinose reduces water absorption and significantly minimizes the risk of caking and lumping compared to sucrose-containing formulations . Multiple technical sources confirm that Palatinose has no hygroscopicity under standard ambient conditions [1].

Powder stability Hygroscopicity Formulation science

Validated Application Scenarios for Palatinose (Isomaltulose) Based on Quantitative Differentiation Evidence


Isotonic and Acidic Sports Beverages Requiring Process Stability

Palatinose is uniquely suited for isotonic sports drinks formulated at pH < 3. Unlike sucrose, which undergoes complete acid-catalyzed hydrolysis under processing conditions (pH 2.0, 100°C, 60 min), Palatinose remains fully intact, thereby preserving the intended osmolality and carbohydrate profile throughout product shelf life [1][2]. This stability prevents the unintended generation of free glucose and fructose that would otherwise alter sweetness perception, increase osmolality, and compromise isotonic claims.

Sustained-Energy Formulations Targeting Metabolic Health and Weight Management

Palatinose delivers a prolonged, lower-amplitude glycemic response compared to sucrose and high-GI carbohydrate blends, as demonstrated by significantly reduced glycemic iAUC (P < 0.05) and enhanced postprandial fat oxidation (P < 0.05) [1][2]. These properties support product development in meal replacements, nutritional bars, and functional beverages positioned for sustained energy release, blood glucose management, and metabolic syndrome-targeted nutrition. The attenuation of postprandial endothelial function decline (FMD at T2: 5.9% vs. 5.4% for sucrose, P = 0.047) further supports cardiovascular health-oriented formulations [3].

Non-Cariogenic Confectionery and Oral Care Products

Palatinose demonstrates substantially reduced acid production by human dental plaque compared to glucose (P < 0.001), with plaque pH remaining ≥ 6.2 even after 6 weeks of frequent exposure [1][2]. This quantitative evidence of low acidogenicity supports its use in tooth-friendly hard candies, chewing gums, lozenges, and other confectionery applications where cariogenic potential is a limiting factor for sucrose-based formulations.

Powdered Drink Mixes and Dry Blends Requiring Anti-Caking Performance

Owing to its very low hygroscopicity and moisture absorption resistance (stable at 25°C, up to 85% RH), Palatinose outperforms sucrose in powdered product applications where caking, lumping, and flowability degradation are critical concerns [1]. This property is particularly valuable in instant beverage powders, nutritional supplement blends, and dry mix formulations intended for extended shelf life under variable humidity conditions.

Technical Documentation Hub

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37 linked technical documents
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